MLS1547 is a synthetic small-molecule compound identified through a high-throughput screening campaign for novel D2 dopamine receptor modulators. [ [], [] ] It belongs to the class of quinoline derivatives, which are known to exhibit a wide range of biological activities. In scientific research, MLS1547 serves as a valuable tool for investigating the functional selectivity of the D2 dopamine receptor and exploring potential therapeutic approaches targeting G protein-biased signaling pathways. [ [], [] ]
MLS1547 consists of a quinoline core substituted at positions 5, 7, and 8. The 5-position bears a chlorine atom, the 7-position features a [(4-pyridin-2-ylpiperazin-1-yl)methyl] substituent, and the 8-position has a hydroxyl group. This specific arrangement of substituents is crucial for its interaction with the D2 dopamine receptor and its unique signaling bias. [ [], [] ] Molecular modeling studies, including pharmacophore modeling and molecular docking analyses, have been used to investigate the structure-activity relationship of MLS1547 and its analogs, providing insights into the structural features contributing to its biased signaling properties. [ [], [] ]
MLS1547 acts as a G protein-biased agonist of the D2 dopamine receptor. This means it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. [ [], [] ] While MLS1547 demonstrates high efficacy in stimulating G protein-linked signaling, it does not recruit β-arrestin. [ [], [] ] Furthermore, MLS1547 antagonizes dopamine-stimulated β-arrestin recruitment to the D2 receptor, suggesting a competitive binding interaction at the receptor site. [ [], [] ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: